2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and an amino group at position 2. A sulfanyl linker connects the triazole to an acetamide moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group. This structure is designed to optimize interactions with biological targets, leveraging the electron-withdrawing properties of the trifluoromethyl group and the hydrophobic 4-chlorophenyl substituent.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-11-7-5-10(6-8-11)15-24-25-16(26(15)22)28-9-14(27)23-13-4-2-1-3-12(13)17(19,20)21/h1-8H,9,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQKLGVVOLEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is , with a molecular weight of approximately 367.83 g/mol. The compound features a triazole ring, a chlorophenyl group, and a trifluoromethyl-substituted phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.83 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can act as an enzyme inhibitor by binding to the active sites of certain enzymes involved in fungal and bacterial metabolism. Additionally, the presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and bioavailability.
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, studies have shown that similar triazole derivatives possess high efficacy against various fungal strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds range from 0.01 to 0.27 μmol/mL against these pathogens .
Antibacterial Activity
The triazole derivatives have also demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown MIC values significantly lower than traditional antibiotics like vancomycin and ciprofloxacin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in vivo. Research involving related triazole compounds has indicated potential efficacy against various cancer cell lines .
Case Studies
- Antifungal Study : A study evaluated the antifungal activity of several triazole derivatives against Gibberella saubinetii. The results indicated that certain derivatives had EC50 values significantly lower than established antifungal agents like fluconazole .
- Antibacterial Evaluation : Another investigation focused on the antibacterial effects of triazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that some compounds exhibited MIC values up to 16 times more effective than ampicillin .
- Anticancer Screening : In vitro studies on cancer cell lines demonstrated that specific triazole compounds induced cell cycle arrest and apoptosis at low concentrations, indicating their potential as anticancer agents .
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : The 1,2,4-triazole scaffold is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
-
Case Studies :
- A study demonstrated that derivatives of triazole exhibited potent antifungal activity against various strains such as Candida albicans and Aspergillus niger, with some derivatives showing effectiveness comparable to established antifungal agents like fluconazole .
- Another investigation revealed that compounds with a similar structure showed enhanced antifungal activity against Gibberella nicotianae, outperforming traditional antifungals .
Antibacterial Properties
- Broad-Spectrum Activity : Compounds containing the triazole moiety have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- Research indicated that triazole derivatives exhibited MIC values lower than those of standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents .
- A series of studies reported that certain triazole-based compounds demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting their utility in combating resistant bacterial strains .
Anti-inflammatory Effects
- Inhibition of COX Enzymes : Some studies have highlighted the anti-inflammatory potential of triazole compounds through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Case Studies :
Fungicides
The compound's antifungal properties make it a candidate for development as an agricultural fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various fungal diseases.
- Efficacy Studies : Field trials have indicated that triazole-based fungicides can effectively control plant pathogens, leading to improved crop yields and quality .
Herbicides
Emerging research suggests potential applications in herbicide development due to the compound's ability to disrupt specific biochemical pathways in plants.
Summary Table of Applications
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal | Effective against Candida and Aspergillus strains |
| Antibacterial | Lower MIC than standard antibiotics against MRSA | |
| Anti-inflammatory | Significant COX inhibition observed | |
| Agriculture | Fungicide | Efficacy in controlling plant pathogens |
| Herbicide | Potential disruption of plant biochemical pathways |
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at the triazole core and the acetamide moiety. Below is a systematic comparison with structurally related compounds:
Table 1: Key Structural Analogs and Their Activities
Impact of Substituents on Activity
- Triazole Core Modifications: The 4-amino group is conserved across most analogs, suggesting its role in hydrogen bonding .
- Acetamide Substituents: The 2-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity to targets like enzymes or receptors. In contrast, the 4-nitrophenyl group in AM31 () showed high predicted activity against HIV-1 reverse transcriptase . Anti-exudative activity is notably higher in dichlorophenyl-substituted analogs (47% inhibition) compared to furan-2-yl derivatives (30–40% inhibition) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The trifluoromethyl group reduces basicity and increases metabolic stability compared to methoxy or nitro groups .
Q & A
Basic: What synthetic strategies are commonly employed for preparing 1,2,4-triazole-3-thiol derivatives like this compound?
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions. For example:
React 4-chlorophenyl-substituted thiosemicarbazide with chloroacetic acid to form the triazole-thiol intermediate.
Perform nucleophilic substitution by reacting the thiol group with α-haloacetamides (e.g., 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide) in basic media (KOH/EtOH) .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to ensure complete substitution.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to avoid byproducts.
Basic: How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Steps include:
Grow crystals via slow evaporation (e.g., DMSO/hexane mixtures).
Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares) .
Example Parameters:
- R-factor < 0.05 for high-resolution data.
- Validate hydrogen bonding (e.g., N–H···O/S interactions) using Mercury software.
Advanced: How can molecular docking predict the interaction of this compound with biological targets like GPR-17 or Trypanothione Reductase?
Answer:
Target Preparation: Retrieve the protein structure (e.g., GPR-17 from PDB: 6XHM) and prepare it in AutoDock Tools (remove water, add polar hydrogens).
Ligand Preparation: Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*) and generate PDBQT files.
Docking: Use AutoDock Vina with a grid box covering the active site (e.g., 25 ų). Analyze binding poses for key interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with catalytic cysteines) .
Validation: Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors from databases like ChEMBL.
Advanced: What statistical methods resolve contradictions in structure-activity relationship (SAR) data for triazole derivatives?
Answer:
Multivariate Analysis: Apply Partial Least Squares Regression (PLSR) to correlate descriptors (e.g., logP, polar surface area) with activity (e.g., IC₅₀ values).
Cluster Analysis: Group compounds using hierarchical clustering (Euclidean distance) based on mlogP and solubility factors (DF) to identify outliers .
Example: A study on Trypanothione Reductase inhibitors used linear discriminant analysis (LDA) to prioritize compounds with DF > 1.8 and mlogP < 3.0 for further testing .
Advanced: How do crystallographic disorder and twinning affect refinement of this compound, and how can they be addressed?
Answer:
Challenges:
- Disorder: Substituents like the trifluoromethyl group may exhibit rotational disorder.
- Twinning: Common in monoclinic systems; check using ROTAX/PLATON.
Solutions:
Split disordered atoms into multiple positions with occupancy refinement.
Apply TWIN/BASF commands in SHELXL for twinned data .
Case Study: A related triazole-acetamide derivative required a BASF parameter of 0.32 to model hemihedral twinning, improving R1 from 0.12 to 0.04 .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Answer:
NMR:
- ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (amide NH), 7.6–7.8 ppm (aromatic protons).
- ¹³C NMR: Confirm carbonyl (C=O) at ~168 ppm.
FT-IR: Peaks at ~3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).
HRMS: Calculate exact mass (C₁₈H₁₄ClF₃N₅OS: 454.05 g/mol) to verify molecular ion [M+H]⁺ .
Advanced: How can in vitro assays evaluate the anti-inflammatory potential of this compound?
Answer:
Anti-exudative Activity (AEA): Use carrageenan-induced paw edema in rats. Administer 50 mg/kg orally and measure edema reduction (%) vs. controls .
Cytokine Profiling: Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA.
Selectivity: Test COX-1/COX-2 inhibition to assess GI toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
